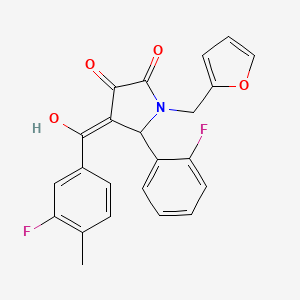![molecular formula C25H25N3O3S B12024050 [4-[(E)-[(3-methylphenyl)carbamothioylhydrazinylidene]methyl]phenyl] 4-propoxybenzoate](/img/structure/B12024050.png)
[4-[(E)-[(3-methylphenyl)carbamothioylhydrazinylidene]methyl]phenyl] 4-propoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-[(E)-[(3-メチルフェニル)カルバモチオイルヒドラジニリデン]メチル]フェニル] 4-プロポキシベンゾエートは、様々な科学分野で潜在的な応用を持つ複雑な有機化合物です。この化合物は、ヒドラジニリデン部分、カルバモチオイル基、プロポキシベンゾエートエステルを含む独特の構造を特徴とし、化学研究や産業応用の興味深い対象となっています。
準備方法
合成経路と反応条件
[4-[(E)-[(3-メチルフェニル)カルバモチオイルヒドラジニリデン]メチル]フェニル] 4-プロポキシベンゾエートの合成は、一般的に複数段階の有機反応を伴います。一般的な合成経路には、以下の手順が含まれます。
ヒドラジニリデン中間体の生成: この手順では、3-メチルフェニルヒドラジンを、酸性または塩基性条件下で適切なアルデヒドまたはケトンと反応させて、ヒドラジニリデン中間体を生成します。
カルバモチオイル基の導入: 次に、中間体をチオカルバモイルクロリド誘導体と反応させて、カルバモチオイル基を導入します。
エステル化: 最後の手順では、酸性条件下で得られた化合物を4-プロポキシ安息香酸とエステル化して、目的の生成物を生成します。
工業生産方法
この化合物の工業生産では、同様の合成経路が用いられる場合がありますが、規模が大きく、収率と純度が最適化されています。連続フロー合成や自動反応モニタリングなどの技術を採用することで、効率とスケーラビリティを向上させることができます。
化学反応の分析
反応の種類
[4-[(E)-[(3-メチルフェニル)カルバモチオイルヒドラジニリデン]メチル]フェニル] 4-プロポキシベンゾエートは、次のような様々な化学反応を起こす可能性があります。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を用いて酸化することができ、スルホキシドまたはスルホンを生成します。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を用いて行うことができ、アミンまたはアルコールを生成します。
置換: 求核置換反応は、ハロゲン化剤や求核剤などの試薬を用いて、ハロゲンなどの置換基を芳香環に導入することができます。
一般的な試薬と条件
酸化: 過酸化水素、過マンガン酸カリウム、その他の酸化剤。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム、その他の還元剤。
置換: ハロゲン化剤、求核剤、ジクロロメタンやエタノールなどの適切な溶媒。
主要な生成物
酸化: スルホキシド、スルホン。
還元: アミン、アルコール。
置換: ハロゲン化誘導体、置換芳香族化合物。
科学的研究の応用
[4-[(E)-[(3-メチルフェニル)カルバモチオイルヒドラジニリデン]メチル]フェニル] 4-プロポキシベンゾエートは、科学研究において幅広い応用範囲を持っています。
化学: より複雑な分子の合成のためのビルディングブロックとして、および様々な有機反応における試薬として使用されます。
生物学: 抗菌性や抗癌性など、潜在的な生物活性を調査されています。
医学: 特に、創薬や薬理学的研究における治療的応用可能性が検討されています。
工業: 特定の特性を持つ特殊化学品や材料の製造に使用されています。
作用機序
[4-[(E)-[(3-メチルフェニル)カルバモチオイルヒドラジニリデン]メチル]フェニル] 4-プロポキシベンゾエートの作用機序は、特定の分子標的や経路との相互作用を伴います。この化合物は、酵素や受容体に結合し、その活性を調節し、細胞プロセスに影響を与えることで、その効果を発揮する可能性があります。正確な分子標的や経路は、特定の用途や使用状況によって異なる場合があります。
類似化合物との比較
類似化合物
酢酸エチル: エステル官能基が類似した広く使用されている化学中間体。
1-ベンジル 2-メチル (2S,4R)-4-((4-ブロモイソインドリン-2-カルボニル)オキシ)ピロリジン-1,2-ジカルボキシレート:
4-(4,6-ジメトキシ-1,3,5-トリアジン-2-イル)-4-メチルモルホリニウムクロリド: 有機反応における縮合剤として使用される化合物。
独自性
[4-[(E)-[(3-メチルフェニル)カルバモチオイルヒドラジニリデン]メチル]フェニル] 4-プロポキシベンゾエートを際立たせているのは、様々な化学反応に関与し、様々な生物活性を示すことを可能にする、官能基のユニークな組み合わせです。この汎用性により、研究や産業応用に貴重な化合物となっています。
特性
分子式 |
C25H25N3O3S |
|---|---|
分子量 |
447.6 g/mol |
IUPAC名 |
[4-[(E)-[(3-methylphenyl)carbamothioylhydrazinylidene]methyl]phenyl] 4-propoxybenzoate |
InChI |
InChI=1S/C25H25N3O3S/c1-3-15-30-22-13-9-20(10-14-22)24(29)31-23-11-7-19(8-12-23)17-26-28-25(32)27-21-6-4-5-18(2)16-21/h4-14,16-17H,3,15H2,1-2H3,(H2,27,28,32)/b26-17+ |
InChIキー |
WKXCBDIJWXAXPZ-YZSQISJMSA-N |
異性体SMILES |
CCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=S)NC3=CC=CC(=C3)C |
正規SMILES |
CCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=S)NC3=CC=CC(=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12023968.png)
![Benzyl 2-(2,3-dimethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12023969.png)
![3-bromo-N-[2-[(2E)-2-[(4-ethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide](/img/structure/B12023971.png)
![2-[(3-bromobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12023977.png)
![methyl 4-[7-(2-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl]benzoate](/img/structure/B12023981.png)
![Methyl 2-(4-acetoxybenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12023991.png)

![4-({[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile](/img/structure/B12024007.png)
![N-(3-chlorophenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12024010.png)

![N-[4-(acetylamino)phenyl]-2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12024024.png)
![2-(1-methyl-1H-pyrrol-2-yl)-N'-[(E)-(3-methyl-2-thienyl)methylidene]acetohydrazide](/img/structure/B12024028.png)

